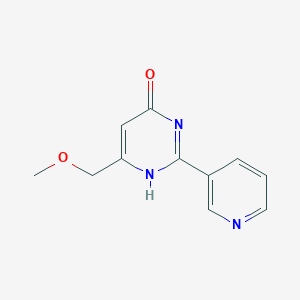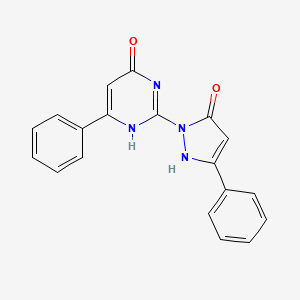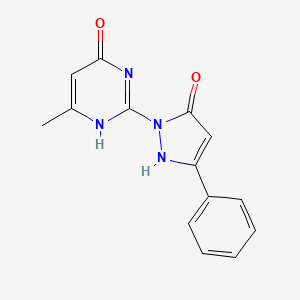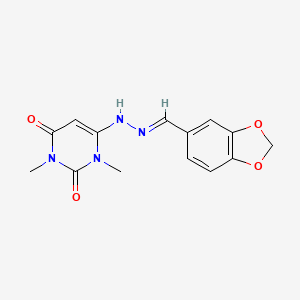![molecular formula C17H13ClN4O4 B7787334 N'-(4-chlorophenyl)-2-nitro-N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]ethanimidamide](/img/structure/B7787334.png)
N'-(4-chlorophenyl)-2-nitro-N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-chlorophenyl)-2-nitro-N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]ethanimidamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a nitro group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-2-nitro-N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]ethanimidamide typically involves multiple steps. One common approach is the condensation reaction between 4-chlorophenylamine and 2-nitrobenzaldehyde, followed by cyclization to form the benzofuran ring. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction temperature is usually maintained between 60°C and 120°C, depending on the specific reagents and catalysts used .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities. Additionally, industrial methods may incorporate green chemistry principles, such as solvent recycling and energy-efficient processes .
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)-2-nitro-N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Cyclization: The compound can undergo intramolecular cyclization to form different heterocyclic structures under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Sodium hydroxide, ethanol, reflux conditions.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of different heterocyclic compounds.
Scientific Research Applications
N’-(4-chlorophenyl)-2-nitro-N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]ethanimidamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)-2-nitro-N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-nitrobenzamide
- N-(4-chlorophenyl)-2-nitroaniline
- N-(4-chlorophenyl)-2-nitrobenzylamine
Uniqueness
N’-(4-chlorophenyl)-2-nitro-N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]ethanimidamide is unique due to its combination of a benzofuran ring with a nitro and chlorophenyl group. This structure imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-2-nitro-N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]ethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c18-11-5-7-12(8-6-11)20-16(10-22(24)25)21-19-9-15-13-3-1-2-4-14(13)17(23)26-15/h1-9,19H,10H2,(H,20,21)/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBRSGPDZYLZEE-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNNC(=NC3=CC=C(C=C3)Cl)C[N+](=O)[O-])OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/NNC(=NC3=CC=C(C=C3)Cl)C[N+](=O)[O-])/OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![potassium;4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidine-2-thiolate](/img/structure/B7787254.png)

![Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate](/img/structure/B7787277.png)
![methyl 2-[[(E)-2-(ethoxycarbonylcarbamoyl)-3-oxobut-1-enyl]amino]thiophene-3-carboxylate](/img/structure/B7787282.png)



![5-[(5-methoxy-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7787302.png)
![(3Z)-6-chloro-3-[(4-chloro-3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one](/img/structure/B7787305.png)
![(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylidene]pyrazol-3-one](/img/structure/B7787328.png)
![2-cyano-N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]acetohydrazide](/img/structure/B7787337.png)
![dimethyl (2Z)-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pentanedioate](/img/structure/B7787352.png)
![N'-[(4-nitrophenyl)methoxy]pyridine-4-carboximidamide](/img/structure/B7787360.png)
![N'-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide](/img/structure/B7787365.png)
